4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]-
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Overview
Description
4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a pyrimidine ring with a thioxo group at the 2-position and a trifluoromethylphenylamino group at the 5-position
Preparation Methods
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- can be achieved through several synthetic routes. One common method involves the [3+3], [4+2], or [5+1] cyclization processes or domino reactions . For instance, the interaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile leads to the formation of condensed pyrimidine and imidazole fragments . Industrial production methods often involve the direct interaction of various 2-halo derivatives with sulfur-containing reagents .
Chemical Reactions Analysis
4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur-containing reagents and halogen derivatives . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with ethyl 2-isothiocyanatoacetate can lead to the formation of condensed pyrimidine and imidazole fragments .
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its potential biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties . In chemistry, it is used as a versatile object for chemical modification, providing opportunities for the development of new physiologically active molecules . In biology and medicine, it has been explored for its potential therapeutic applications, including as a tumor necrosis factor-alpha antagonist .
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a light-dependent tumor necrosis factor-alpha antagonist . The structure-activity relationship profiles for this compound are dependent on the electronic properties of the molecules . Subsequent studies have shown that it can inhibit the binding of tumor necrosis factor-alpha to its receptor, thereby exerting its effects .
Comparison with Similar Compounds
4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]- can be compared with other similar compounds, such as 3-thioxo-2,3-dihydro-1H-imidazo[1,5-a]indol-1-ones and N-alkyl 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones . These compounds also exhibit tumor necrosis factor-alpha antagonist activity and have similar electronic properties .
Properties
IUPAC Name |
6-hydroxy-2-sulfanylidene-5-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2S/c13-12(14,15)6-2-1-3-7(4-6)16-5-8-9(19)17-11(21)18-10(8)20/h1-5H,(H3,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVVJMKXGTZERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(NC(=S)NC2=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121482 |
Source
|
Record name | Dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]-4,6(1H,5H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16357-48-5 |
Source
|
Record name | Dihydro-2-thioxo-5-[[[3-(trifluoromethyl)phenyl]amino]methylene]-4,6(1H,5H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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